molecular formula C15H31NaO5S B14642229 Sodium 2-(tridecyloxy)ethyl sulfate CAS No. 128664-34-6

Sodium 2-(tridecyloxy)ethyl sulfate

Cat. No.: B14642229
CAS No.: 128664-34-6
M. Wt: 346.5 g/mol
InChI Key: ZBWSHGCWHFPLBI-UHFFFAOYSA-M
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Description

Polyethylene glycol tridecyl ether sulfate sodium salt is a surfactant commonly used in various industrial and consumer products. It is known for its excellent emulsifying, wetting, and foaming properties, making it a valuable ingredient in detergents, shampoos, and other personal care products. This compound is a derivative of polyethylene glycol and tridecyl alcohol, which are both widely used in the chemical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Polyethylene glycol tridecyl ether sulfate sodium salt is synthesized through the reaction of tridecyl alcohol with ethylene oxide to form polyethylene glycol tridecyl ether. This intermediate is then sulfated using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to produce the final product .

Industrial Production Methods

The industrial production of polyethylene glycol tridecyl ether sulfate sodium salt typically involves continuous reactors, such as falling film reactors, to ensure efficient and consistent sulfation. The process includes the polymerization of tridecyl alcohol and ethylene oxide, followed by sulfation and neutralization .

Chemical Reactions Analysis

Types of Reactions

Polyethylene glycol tridecyl ether sulfate sodium salt primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in hydrolysis reactions under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines.

    Hydrolysis Reactions: Acidic or basic conditions can lead to the breakdown of the sulfate ester bond, resulting in the formation of polyethylene glycol tridecyl ether and sulfuric acid or sodium sulfate.

Major Products

    Substitution Reactions: The major products include substituted ethers and sulfates.

    Hydrolysis Reactions: The primary products are polyethylene glycol tridecyl ether and sulfuric acid or sodium sulfate.

Mechanism of Action

Polyethylene glycol tridecyl ether sulfate sodium salt exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic compounds. The sulfate group interacts with water molecules, while the hydrophobic tridecyl chain interacts with non-polar substances, facilitating the formation of micelles and emulsions .

Comparison with Similar Compounds

Similar Compounds

  • Polyethylene glycol lauryl ether sulfate sodium salt
  • Polyethylene glycol stearyl ether sulfate sodium salt
  • Polyethylene glycol cetyl ether sulfate sodium salt

Uniqueness

Polyethylene glycol tridecyl ether sulfate sodium salt is unique due to its specific hydrophobic chain length (tridecyl group), which provides a balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective in applications requiring strong emulsifying and foaming properties .

Q & A

Basic Questions

Q. What are the key structural features and classification of sodium 2-(tridecyloxy)ethyl sulfate in surfactant chemistry?

this compound is an anionic surfactant characterized by a tridecyl hydrophobic chain, an ethoxylate spacer, and a sulfate head group. Its IUPAC name reflects the substitution pattern: sodium salts of sulfated ethoxylated tridecyl alcohol. This compound belongs to the class of alcohol polyoxyethylene ether sulfates, which are widely used for their emulsifying and micelle-forming properties. Structural verification requires techniques like NMR (to confirm ethoxylation degree) and mass spectrometry (to validate molecular weight) .

Q. What is the standard methodology for synthesizing this compound, and how can side reactions be minimized?

Synthesis involves two steps:

  • Ethoxylation : Reaction of tridecyl alcohol with ethylene oxide to form a polyethoxy intermediate.
  • Sulfation : Treatment with sulfur trioxide (SO₃) to sulfate the terminal hydroxyl group, followed by neutralization with sodium hydroxide. Key considerations include controlling ethylene oxide stoichiometry to regulate ethoxylation degree and maintaining low temperatures during sulfation to prevent over-sulfation or degradation. Impurities like unreacted alcohol or sodium sulfate byproducts can be removed via solvent recrystallization (e.g., methanol/ether mixtures) .

Q. Which analytical methods are most effective for characterizing purity and structural integrity?

  • Chromatography : HPLC with evaporative light scattering detection (ELSD) or LC-MS/MS to separate and quantify ethoxylated homologs.
  • Spectroscopy : FTIR (to confirm sulfate ester bonds at ~1250 cm⁻¹) and ¹H/¹³C NMR (to resolve ethoxy and alkyl chain signals).
  • Elemental Analysis : Verify sulfur and sodium content stoichiometry. Purity assessment should combine multiple methods to address potential contaminants like residual solvents or unreacted precursors .

Advanced Research Questions

Q. How can researchers optimize purification protocols to address batch-to-batch variability in ethoxylation degree?

Batch variability arises from inconsistent ethylene oxide addition during ethoxylation. Solutions include:

  • Fractional Crystallization : Isolate specific ethoxylate chains using temperature-controlled solvent systems.
  • Size-Exclusion Chromatography (SEC) : Separate oligomers based on molecular weight.
  • Kinetic Monitoring : Use in-line FTIR or Raman spectroscopy to track reaction progress and terminate ethoxylation at desired chain lengths .

Q. What experimental designs are suitable for studying micellization behavior under varying ionic strengths?

  • Surface Tension Measurements : Determine critical micelle concentration (CMC) using a du Noüy ring or Wilhelmy plate.
  • Fluorescence Probing : Employ pyrene or ANS (8-anilino-1-naphthalenesulfonate) to monitor micropolarity changes during micelle formation.
  • Dynamic Light Scattering (DLS) : Measure hydrodynamic radius of micelles in solutions with NaCl or CaCl₂ to assess ionic strength effects. Contradictions in CMC values across studies often stem from impurities or temperature fluctuations; rigorous pre-purification and controlled conditions are critical .

Q. How can researchers resolve contradictions in biodegradation data reported for sulfate-based surfactants?

Discrepancies may arise from differences in test protocols (e.g., OECD 301 vs. 310) or microbial community composition. Methodological recommendations:

  • Standardized Inoculum : Use activated sludge from a common source.
  • Closed Bottle Tests : Monitor dissolved oxygen depletion to quantify aerobic degradation.
  • Metabolite Tracking : LC-MS/MS to identify transient intermediates (e.g., sulfonic acid derivatives) that may inhibit further breakdown .

Q. What strategies mitigate interference from this compound in environmental toxicity assays?

The surfactant’s amphiphilic nature can disrupt cell membranes or solubilize hydrophobic toxins, leading to false positives. Mitigation approaches:

  • Dialfiltration : Remove the compound via membrane filtration (MWCO ~1 kDa).
  • Control Experiments : Compare toxicity with/without surfactant at sub-CMC concentrations.
  • Alternative Detectors : Use mass spectrometry instead of fluorescence if the surfactant quenches probe signals .

Q. How do synergistic effects with nonionic surfactants influence colloidal stability in formulation studies?

Combining this compound with nonionic surfactants (e.g., polysorbates) can enhance micellar stability via hydrophobic and hydrogen-bonding interactions. Experimental designs:

  • Phase Diagram Mapping : Vary mixing ratios to identify co-surfactant regimes with optimal stability.
  • Zeta Potential Measurements : Assess electrostatic contributions to colloidal dispersion.
  • Accelerated Stability Testing : Monitor particle size under thermal stress (40–60°C) to predict long-term behavior .

Properties

CAS No.

128664-34-6

Molecular Formula

C15H31NaO5S

Molecular Weight

346.5 g/mol

IUPAC Name

sodium;2-tridecoxyethyl sulfate

InChI

InChI=1S/C15H32O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-19-14-15-20-21(16,17)18;/h2-15H2,1H3,(H,16,17,18);/q;+1/p-1

InChI Key

ZBWSHGCWHFPLBI-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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